N-(1-(3-(tiofen-3-il)-1,2,4-oxadiazol-5-il)ciclohexil)bencenosulfonamida

Descripción general

Descripción

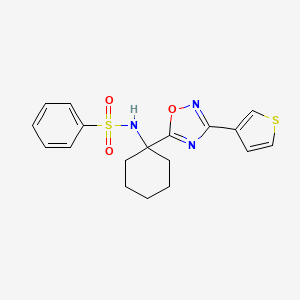

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a benzenesulfonamide group

Aplicaciones Científicas De Investigación

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic applications.

Biological Research: It can be used as a probe to study various biological processes and pathways.

Mecanismo De Acción

Target of Action

The compound N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a synthetic thiophene derivative . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound likely interacts with multiple targets, leading to various physiological changes .

Biochemical Pathways

Thiophene derivatives are known to have diverse applications in medicinal chemistry, suggesting that they likely interact with and affect multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that they likely induce various molecular and cellular changes .

Análisis Bioquímico

Biochemical Properties

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors involved in cell signaling pathways. The compound’s thiophene ring is known to exhibit kinase inhibition, which can modulate various cellular processes . Additionally, the oxadiazole moiety can interact with microbial enzymes, leading to antimicrobial effects . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. The compound has been shown to affect cell signaling pathways by inhibiting specific kinases, leading to altered cellular responses . It also impacts gene expression by modulating transcription factors and other regulatory proteins. Furthermore, the compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide involves several key interactions at the molecular level. The compound binds to specific enzymes and receptors, leading to inhibition or activation of their activity. For instance, the thiophene ring can bind to kinase active sites, inhibiting their function and thereby modulating downstream signaling pathways . The oxadiazole moiety can interact with microbial enzymes, leading to antimicrobial effects by disrupting essential biochemical processes within the microbes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is involved in various metabolic pathways. The compound interacts with metabolic enzymes, influencing the levels of metabolites and the overall metabolic flux within the cell . These interactions can lead to changes in the concentration of key metabolites, affecting cellular function and homeostasis . The compound’s metabolism may also involve specific cofactors that facilitate its biochemical transformations.

Transport and Distribution

The transport and distribution of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for the compound’s therapeutic effects.

Subcellular Localization

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target enzymes and proteins, thereby modulating its biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Coupling Reactions: The thiophene and oxadiazole rings are then coupled with a cyclohexyl group through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-bromothiophene.

Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole.

Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole.

Uniqueness

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications.

Actividad Biológica

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C18H19N3O3S2

- Molecular Weight : 373.48 g/mol

- CAS Number : 71792146

The compound's biological activity is primarily attributed to its structural features, including the thiophene and oxadiazole moieties. These functional groups are known to interact with various biological targets, potentially leading to cytotoxic effects on cancer cells.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U-937 (Leukemia) | 12.50 | |

| A549 (Lung Cancer) | 10.20 | |

| HeLa (Cervical Cancer) | 8.30 |

These values indicate that N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide exhibits potent cytotoxicity across various cancer types.

Apoptosis Induction

Flow cytometry analyses have shown that this compound can induce apoptosis in cancer cells. For instance:

"Compounds similar to N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide demonstrated dose-dependent apoptosis in MCF-7 and U-937 cell lines" .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related oxadiazole derivatives:

- Study on Anticancer Activity :

- Selectivity for Cancer Cells :

Propiedades

IUPAC Name |

N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c22-26(23,15-7-3-1-4-8-15)21-18(10-5-2-6-11-18)17-19-16(20-24-17)14-9-12-25-13-14/h1,3-4,7-9,12-13,21H,2,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGBLKOLUKBHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.